molecular formula C10H14O2 B8667261 1-Ethyl-4-(methoxymethoxy)benzene

1-Ethyl-4-(methoxymethoxy)benzene

Cat. No.: B8667261
M. Wt: 166.22 g/mol
InChI Key: ZBLFCWKVDYDWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(methoxymethoxy)benzene is an aromatic ether characterized by an ethyl group (-CH₂CH₃) at the 1-position and a methoxymethoxy group (-OCH₂OCH₃) at the 4-position of the benzene ring. The methoxymethoxy group is a bifunctional protecting group commonly used in organic synthesis to mask hydroxyl groups under acidic or oxidative conditions . This compound serves as a versatile intermediate in radical-mediated reactions and transition-metal-free decarboxylative halogenation processes . Its ethyl substituent enhances hydrophobicity compared to smaller alkyl or polar groups, influencing solubility and reactivity in synthetic pathways .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-4-(methoxymethoxy)benzene

InChI

InChI=1S/C10H14O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h4-7H,3,8H2,1-2H3

InChI Key

ZBLFCWKVDYDWIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Stability

Methoxymethoxy vs. Methoxy Groups
  • 1-Methoxy-4-(1-methylethyl)benzene (): The methoxy group (-OCH₃) directs electrophilic substitution to the para position but lacks the bifunctional reactivity of the methoxymethoxy group. Oxidation of this compound yields hydroperoxides and ketones via free-radical pathways .
  • 1-Ethyl-4-(methoxymethoxy)benzene : The methoxymethoxy group introduces steric hindrance and acid sensitivity. For example, it undergoes hydrolysis more readily under acidic conditions compared to methoxy analogs, as seen in the synthesis of 1-(1-Methoxyethyl)-4-(methoxymethoxy)benzene derivatives (40% yield under bromination conditions) .
Ethyl vs. Bulkier Alkyl Groups
  • 1-Ethyl-4-(1-methylethyl)benzene (CAS 218-48-8, ): The isopropyl group (-CH(CH₃)₂) increases steric bulk, reducing reaction rates in substitution reactions compared to the linear ethyl group.
  • This compound : The ethyl group balances steric effects with electronic donation, enabling moderate reactivity in radical-mediated syntheses .

Electronic and Steric Influences

Compound Substituents Electronic Effect Key Reactivity Observations
This compound -OCH₂OCH₃, -CH₂CH₃ Electron-donating (EDG) Susceptible to acid hydrolysis; moderate yield (40%) in bromination
1-Methoxy-4-(1-methylethyl)benzene -OCH₃, -CH(CH₃)₂ Electron-donating (EDG) Oxidizes to hydroperoxides and ketones
2-Bromo-4-tert-butyl-1-(methoxymethoxy)benzene -Br, -C(CH₃)₃, -OCH₂OCH₃ Electron-withdrawing (Br) + EDG (OCH₂OCH₃) Bromine directs electrophilic substitution to meta positions

Stability and Functional Group Compatibility

  • Methoxymethoxy vs. Methoxymethyl : The methoxymethoxy group in this compound is more acid-labile than the methoxymethyl group (-CH₂OCH₃) in 1-(1-Methoxyethyl)-4-(methoxymethyl)benzene (CAS 61145-46-8), which resists hydrolysis under mild conditions .
  • Comparison with Ether-Protected Analogs : Compounds like 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate () demonstrate higher stability in basic media due to longer ethylene glycol chains, unlike the acid-sensitive methoxymethoxy group .

Research Findings and Implications

Synthetic Utility : The methoxymethoxy group enables selective deprotection strategies, making this compound valuable in multi-step syntheses .

Reactivity Trade-offs : While ethyl substituents enhance hydrophobicity, they may reduce yields in polar reaction environments compared to methyl or hydroxyl analogs .

Biological Potential: Structural analogs with ethyl and ether groups show promise in enzyme inhibition, suggesting avenues for bioactivity studies on this compound derivatives .

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